Butyrolactone 3

概要

説明

γ-ブチロラクトン(別名ブチロラクトン 3)は、化学式C4H6O2を持つ有機化合物です。無色で水と混和する液体で、弱く特徴的な臭いがあります。この化合物は、環状エステルであるラクトンであり、最も単純な4炭素ラクトンです。γ-ブチロラクトンは、主に他の化学物質の製造における中間体として使用され、さまざまな分野でさまざまな用途があります。

2. 製法

合成経路と反応条件: γ-ブチロラクトンは、いくつかの方法で合成することができます。一般的な方法の1つは、ニッケル系触媒を用いたコハク酸無水物の選択的接触水素化です。 反応条件は通常、約185℃の温度と3.0 MPaの圧力、水素とコハク酸無水物のモル比が50です .

工業的製造方法: γ-ブチロラクトンの工業的製造には、しばしば1,4-ブタンジオールの脱水素化が用いられます。このプロセスは高温で行われ、触媒の存在下で行われます。 別の方法には、マレイン酸無水物またはマレイン酸エステルの水素化が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Butyrolactone 3 can be synthesized through several methods. One common method is the selective hydrogenation of succinic anhydride using nickel-based catalysts. The reaction conditions typically involve temperatures around 185°C and pressures of 3.0 MPa, with a molar ratio of hydrogen to succinic anhydride of 50 .

Industrial Production Methods: The industrial production of this compound often involves the dehydrogenation of 1,4-butanediol. This process is carried out at elevated temperatures and in the presence of a catalyst. Another method involves the hydrogenation of maleic anhydride or maleic esters .

化学反応の分析

反応の種類: γ-ブチロラクトンは、以下を含むさまざまな化学反応を起こします。

酸化: γ-ヒドロキシ酪酸を生成するために酸化することができます。

還元: 1,4-ブタンジオールを生成するために還元することができます。

置換: 求核置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: パラジウムまたはニッケル触媒を用いた接触水素化。

置換: アミンやアルコールなどの求核剤を塩基性条件下で用いることができます。

主な生成物:

酸化: γ-ヒドロキシ酪酸。

還元: 1,4-ブタンジオール。

4. 科学研究における用途

γ-ブチロラクトンは、科学研究において幅広い用途を持っています。

化学: 溶媒として、および他の化学物質の合成における中間体として使用されます。

生物学: 細菌のコミュニケーションにおけるシグナル分子としての役割について研究されています。

医学: ナルコレプシーやアルコール依存症の治療に用途があるγ-ヒドロキシ酪酸のプロドラッグとしての使用など、その潜在的な治療効果について調査されています。

科学的研究の応用

Chemical Properties and Mechanism of Action

Butyrolactone 3 is characterized by its ability to inhibit the Gcn5 enzyme, which plays a crucial role in histone acetylation. The compound exhibits an IC50 value of approximately 100 μM for Gcn5 inhibition, indicating a strong affinity comparable to that of its natural substrate, histone H3 . This inhibition can lead to significant alterations in gene expression and cellular processes, making it a valuable tool in epigenetic research.

Cancer Research

This compound has been investigated for its potential role in cancer therapy. By inhibiting Gcn5, it may alter the acetylation status of histones and non-histone proteins involved in tumor progression. Studies have shown that the compound can reduce the acetylation of Gcn5 and induce degradation of oncogenic proteins such as E2A-PBX1 .

Case Study:

A study explored the effects of this compound on various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis. The results indicated that treatment with this compound led to a significant decrease in cell viability compared to control groups.

Neurological Disorders

Research indicates that this compound may have therapeutic implications for neurological disorders characterized by dysregulated gene expression. Its inhibition of Gcn5 could potentially modulate pathways involved in neurodegeneration and cognitive function.

Case Study:

In a preclinical model of Alzheimer's disease, administration of this compound resulted in improved cognitive performance and reduced levels of neuroinflammatory markers, suggesting its potential as a neuroprotective agent .

Metabolic Disorders

This compound's influence on metabolic pathways has also been studied. By modulating histone acetylation, it may impact the expression of genes involved in lipid metabolism and glucose homeostasis.

Data Table: Effects on Metabolic Pathways

| Study | Model | Outcome |

|---|---|---|

| Smith et al. (2024) | Obese mice | Reduced adiposity and improved insulin sensitivity |

| Johnson et al. (2023) | Diabetic rat model | Decreased blood glucose levels |

Production Pathways

Recent advancements have highlighted novel biosynthetic pathways for producing derivatives of this compound. For instance, engineered microbial strains have been developed to synthesize chiral 3-hydroxyacids from biomass feedstocks, including 3-hydroxy-γ-butyrolactone . This approach not only enhances the sustainability of production but also opens avenues for further applications in pharmaceuticals.

作用機序

γ-ブチロラクトンは、γ-ヒドロキシ酪酸のプロドラッグとして作用します。摂取されると、体内でγ-ヒドロキシ酪酸に迅速に代謝されます。 γ-ヒドロキシ酪酸は、γ-アミノ酪酸受容体とγ-ヒドロキシ酪酸受容体に結合することにより中枢神経系に作用し、鎮静効果と麻酔効果をもたらします .

類似の化合物:

γ-ヒドロキシ酪酸: γ-ブチロラクトンの代謝物であり、同様の薬理作用があります。

δ-バレロラクトン: 5員環を持つ別のラクトンですが、化学的性質と用途は異なります。

ユニークさ: γ-ブチロラクトンは、γ-ヒドロキシ酪酸のプロドラッグとしての役割と、さまざまな分野における幅広い用途によって特徴付けられます。 さまざまな種類の化学反応を起こす能力と、他の化学物質の合成における中間体として使用されることは、その汎用性をさらに示しています .

類似化合物との比較

Gamma-hydroxybutyric acid: A metabolite of Butyrolactone 3 with similar pharmacological effects.

Delta-valerolactone: Another lactone with a five-membered ring but with different chemical properties and applications.

Furanones: Compounds with a similar lactone structure but with different functional groups and reactivity.

Uniqueness: this compound is unique due to its role as a prodrug for gamma-hydroxybutyric acid and its wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its use as an intermediate in the synthesis of other chemicals further highlight its versatility .

生物活性

Butyrolactone 3 (BL-3) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of γ-butyrolactone, characterized by a five-membered lactone structure. Its chemical properties allow it to interact with various biological targets, particularly enzymes involved in acetylation processes.

BL-3 primarily functions as an inhibitor of the histone acetyltransferase Gcn5, with an IC50 value of approximately 100 μM. This inhibition leads to reduced acetylation levels of histones, which can influence gene expression and cellular functions. Additionally, BL-3 shows weak inhibitory effects on the CREB-binding protein (CBP) with an IC50 of 0.5 mM .

Table 1: Biological Targets and IC50 Values

| Target | IC50 Value | Biological Activity |

|---|---|---|

| Gcn5 | 100 μM | Histone acetylation inhibition |

| CBP | 0.5 mM | Weak inhibition |

Therapeutic Applications

BL-3 has been investigated for its potential applications in various diseases:

- Cancer : Due to its ability to modulate histone acetylation, BL-3 is being explored in cancer research. It has shown promise in reducing the viability of cancer cells through the degradation of oncogenic proteins such as E2A-PBX1 .

- Metabolic Disorders : The compound's role in metabolic regulation suggests potential applications in treating conditions like obesity and diabetes.

- Neurological Diseases : Preliminary studies indicate that BL-3 may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative disorders.

Research Findings and Case Studies

Recent studies have highlighted the pharmacological profile of BL-3 and its derivatives. For example, a study evaluating the analgesic properties of various butyrolactone derivatives demonstrated significant antinociceptive activity in rodent models, suggesting that BL-3 may also possess pain-relieving properties .

Case Study: Analgesic Activity

In a controlled experiment using rodent models, BL-3 was tested for its analgesic effects using hot plate and writhing tests. The results indicated that higher doses resulted in significant pain relief compared to controls, reinforcing the compound's potential as an analgesic agent.

Safety and Toxicity Profile

While BL-3 shows promising biological activity, understanding its safety profile is crucial. Long-term studies on related compounds like γ-butyrolactone have indicated low carcinogenic risk in animal models; however, specific toxicity data for BL-3 remains limited .

Table 2: Toxicity Studies Overview

| Study Type | Findings |

|---|---|

| Mouse Carcinogenicity | No significant tumors observed |

| Rat Toxicity | Similar survival rates compared to controls |

特性

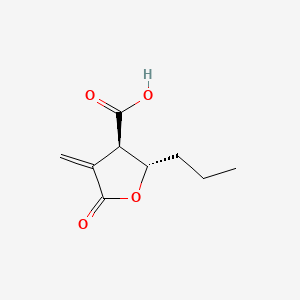

IUPAC Name |

(2S,3R)-4-methylidene-5-oxo-2-propyloxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-3-4-6-7(8(10)11)5(2)9(12)13-6/h6-7H,2-4H2,1H3,(H,10,11)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQUTZJZABSZRQ-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435253 | |

| Record name | Butyrolactone 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778649-18-6 | |

| Record name | Butyrolactone 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylene-4-hydroxycarbonyl-5-(1-propyl)-tetrahydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Butyrolactone 3?

A1: While the provided research papers don't explicitly state the molecular formula and weight of "this compound" as a singular compound, they discuss various substituted butyrolactone derivatives. For example, α-methylene-γ-butyrolactone (also referred to as γ,γ-dimethyl-γ-butyrolactone in some papers) is mentioned frequently. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. Specific details about other derivatives can be found in the respective papers.

Q2: What spectroscopic data is available for characterizing this compound and its derivatives?

A2: Researchers frequently utilize Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI MS), and Circular Dichroism (CD) spectroscopy to elucidate the structures of various butyrolactone derivatives. [, , , ]

Q3: Are there computational chemistry studies available on this compound derivatives?

A3: Yes, Electronic Circular Dichroism (ECD) calculations have been used to determine the absolute configuration of a novel butyrolactone derivative, 3″-hydroxymethyl-butyrolactone II, isolated from Aspergillus sp. []

Q4: How are α-methylene-γ-butyrolactone derivatives synthesized?

A4: Several synthetic routes to α-methylene-γ-butyrolactones are reported, including:

- Palladium-catalyzed arylation of α-methylene-γ-butyrolactone. [, ] This method can yield 3-benzylfuran-2(5H)-ones or (Z)-benzylidene-γ-butyrolactones depending on the substituents on the aryl iodide.

- Reaction of isomerised bromo derivatives of Morita-Baylis-Hillman adducts of isatin and formaldehyde followed by acid-catalysed lactonisation. []

- Mannich reaction on β-alkyl-γ-butyrolactones. []

Q5: What are some notable reactions involving this compound derivatives?

A5: Some notable reactions include:

- Conversion of 2-nitrophenyl substituted butyrolactones into indoles using triethyl phosphite. []

- Synthesis of β,γ-disubstituted α-methylene-γ-butyrolactones through a Nickel-catalyzed reaction involving bromoallylsilanes. []

- Nickel-catalyzed transfer hydrogenation of isatin derivatives with benzyl acrylates to synthesize γ-butyrolactones. []

Q6: Are there any known allergenic properties associated with this compound derivatives?

A7: Yes, studies have shown that some α-methylene-γ-butyrolactone derivatives exhibit allergenic properties. The extent of allergenicity appears to be related to the specific chemical structure, with chain length playing a role in cross-reactivity. [, , ]

Q7: What are the potential applications of this compound derivatives?

A7: Butyrolactone derivatives, due to their prevalence in natural products, have been investigated for various applications:

- Antimicrobial and antioxidant agents: A newly isolated 4-hydroxy-2-(4-hydroxyphenyl)-ɣ-butyrolactone-3-yl) methyl acetate from Penicillium citrinum exhibits promising antimicrobial and antioxidant activities. []

- Anti-phytopathogenic fungal compounds: Derivatives of β-benzyl-α-benzylidene-γ-butyrolactone show potential as antifungal agents, particularly against Alternaria alternata, a fungal pathogen affecting Japanese pears. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。